(R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
CAS No.: 214630-00-9
Cat. No.: VC21540909
Molecular Formula: C15H19NO5
Molecular Weight: 293,32 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 214630-00-9 |
---|---|
Molecular Formula | C15H19NO5 |
Molecular Weight | 293,32 g/mole |
IUPAC Name | (3R)-7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C15H19NO5/c1-15(2,3)21-14(20)16-8-10-6-11(17)5-4-9(10)7-12(16)13(18)19/h4-6,12,17H,7-8H2,1-3H3,(H,18,19)/t12-/m1/s1 |
Standard InChI Key | ZJYIVHWYSNWCSX-GFCCVEGCSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)O)C=CC(=C2)O |
SMILES | CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=CC(=C2)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=CC(=C2)O |
Chemical Identity and Structure
(R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a tetrahydroisoquinoline derivative with a carboxylic acid functional group at the 3-position and a hydroxyl group at the 7-position. The nitrogen at position 2 is protected with a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis. The "R" designation in the name refers to the specific stereochemistry at the 3-position, which is crucial for its biological activity and applications.
The compound is also known by several alternative names, including Boc-D-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and (R)-2-Boc-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . It belongs to the broader class of tetrahydroisoquinoline compounds, which are prevalent in natural products and pharmaceuticals due to their diverse biological activities.
Physical and Chemical Properties
The physical and chemical properties of (R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid are summarized in the following table:
The compound contains multiple functional groups, including a carboxylic acid, a hydroxyl group, and a Boc-protected amine, which provide various sites for chemical modifications and contribute to its versatility in organic synthesis applications.
Synthesis Methodologies
The synthesis of (R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been the subject of significant research, with efforts focused on improving yield and enantiomeric purity.
Improved Synthetic Approach
An improved synthesis of this compound was described in 2008, employing a modified Pictet-Spengler reaction to achieve high yield and minimal racemization . This synthetic route provides the target compound in 95% yield with only 7% racemization or less, representing a significant improvement over previous methods . The enantiomeric excess of the final product was further improved to an impressive 99.4% through recrystallization techniques .
Pictet-Spengler Reaction in Tetrahydroisoquinoline Synthesis
The Pictet-Spengler reaction is a critical step in the synthesis of tetrahydroisoquinoline compounds, including (R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. In the context of synthesizing related compounds, the reaction typically involves the following steps:
-
Protection of reactive sites in the starting material
-
Formation of the tetrahydroisoquinoline ring system via the Pictet-Spengler reaction
-
Deprotection and functional group modifications to yield the final product
For example, in the synthesis of related compounds, bromination of precursors is sometimes performed to protect certain positions, followed by treatment with hydrobromic acid and formaldehyde at elevated temperatures to form the tetrahydroisoquinoline ring system .
Applications in Pharmaceutical Research
(R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has significant applications in pharmaceutical research, particularly in the development of opioid receptor antagonists and other bioactive compounds.
Development of Opioid Receptor Antagonists
This compound serves as an important intermediate in the synthesis of JDTic and its analogues, which are potent and selective κ-opioid receptor antagonists . JDTic, or (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, was identified as the first potent and selective κ-opioid receptor antagonist from the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid antagonists .
The tetrahydroisoquinoline-3-carboxylic acid moiety constitutes a fundamental structural component of these antagonists, contributing significantly to their binding affinity and selectivity for the κ-opioid receptor. Modifications of the basic structure have led to the development of analogues with improved pharmacological profiles.
Development of PPARγ Modulators
Derivatives of tetrahydroisoquinoline-3-carboxylic acid have been explored as peroxisome proliferator-activated receptor γ (PPARγ) modulators. For instance, (S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt has been identified as a potent human PPARγ-selective agonist and human protein–tyrosine phosphatase 1B (PTP-1B) inhibitor .
These compounds show potential as therapeutic agents for treating metabolic disorders such as diabetes, offering advantages over traditional thiazolidinedione drugs like rosiglitazone by exhibiting partial PPARγ agonism coupled with PTP-1B inhibition . This dual mechanism of action may provide improved efficacy with fewer adverse effects compared to full PPARγ agonists.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of (R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives is crucial for optimizing their pharmacological properties.
Influence of Stereochemistry
The stereochemistry at the 3-position (R configuration) is critical for the biological activity of this compound and its derivatives. This stereochemical feature significantly influences how the molecule interacts with biological targets such as opioid receptors. The specific spatial arrangement of functional groups around the chiral carbon determines the binding affinity and selectivity for receptor targets.
Impact of Modifications on Biological Activity
Studies on JDTic analogues containing the tetrahydroisoquinoline scaffold have provided insights into how structural modifications affect κ-opioid receptor antagonist activity. Investigations have explored the effects of introducing methyl groups at various positions:
-
At the phenol moieties
-
On the linker connecting the phenylpiperidine to the tetrahydroisoquinoline carboxamide fragments
-
At the position alpha to the carboxamide moiety
These studies revealed that many analogues with one or two added methyl groups maintained subnanomolar potency at the κ receptor, with some compounds showing exceptional potency (Ke values as low as 0.03 nM) and selectivity for the κ receptor relative to μ and δ receptors .
Synthetic Applications and Derivatives
The versatility of (R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid extends beyond its direct applications, serving as a platform for developing various derivatives with enhanced or modified properties.
Functionalization Strategies
Several functionalization strategies have been employed to modify this compound:
-
Modification of the carboxylic acid group through amidation reactions to create compounds like JDTic
-
Alkylation of the phenolic hydroxyl group to introduce diverse substituents
-
Modification of the nitrogen protecting group, including removal of the Boc group or replacement with other protecting groups
-
Introduction of additional substituents on the tetrahydroisoquinoline ring system
In some cases, the carboxylic acid group has been converted to fluorine using reagents such as Selectfluor in the presence of NaHCO3, followed by deprotection of the tert-butoxycarbonyl group . Such modifications can significantly alter the physicochemical properties and biological activities of the resulting compounds.
Coupling Reactions
The compound serves as an important building block in coupling reactions, particularly in the synthesis of peptide-like molecules. Coupling with appropriate amines using reagents such as benzotriazole-1-yloxy-tris-(dimethylamino)phosphonium hexafluorophosphate (BOP) or O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) has been employed to construct more complex molecules with specific pharmacological properties .
These coupling reactions typically proceed with good yields and retention of stereochemistry at the 3-position, demonstrating the utility of this compound as a synthetic intermediate.
Analytical Methods and Characterization
Proper characterization of (R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is essential for confirming its identity, purity, and stereochemical integrity.
Spectroscopic Analysis
Multiple spectroscopic techniques are typically employed for the characterization of this compound:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed structural information about the carbon-hydrogen framework and functional groups
-
Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern
-
Infrared (IR) spectroscopy helps identify functional groups such as the carboxylic acid, hydroxyl, and carbamate moieties
-
Ultraviolet-Visible (UV-Vis) spectroscopy may be used to identify the chromophoric systems present in the molecule
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume